molecular formula C6H6N4 B3057320 3H-Imidazo[4,5-C]pyridin-7-amine CAS No. 792138-97-7

3H-Imidazo[4,5-C]pyridin-7-amine

Cat. No.: B3057320
CAS No.: 792138-97-7
M. Wt: 134.14 g/mol
InChI Key: CNGXOLQQMVWLOM-UHFFFAOYSA-N
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Description

3H-Imidazo[4,5-C]pyridin-7-amine is a fused heterocyclic compound of significant interest in pharmaceutical and agrochemical research. Its structural resemblance to purines makes it a privileged scaffold for designing bioactive molecules . Compounds based on the imidazopyridine core are known to play a crucial role in numerous disease conditions and have been investigated for a wide spectrum of therapeutic applications . While specific bioactivity data for this exact isomer is limited in public sources, its close structural analogues, such as imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines, demonstrate substantial pharmacological potential. These include serving as positive allosteric modulators of the GABAA receptor, proton pump inhibitors, and aromatase inhibitors . Furthermore, research on these analogous structures has highlighted their potent antitumor activity, with mechanisms of action involving the inhibition of key enzymes like serine/threonine-protein kinases (e.g., Aurora A kinase, TBK1, IKK-ɛ), which are crucial for cancer cell proliferation and survival . The compound also holds promise in antimicrobial research, as related imidazopyridine derivatives have been synthesized and evaluated for their efficacy against various bacterial and fungal strains . As a key synthetic intermediate, this compound provides researchers with a versatile building block for the exploration of new chemical space in drug discovery programs. This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3H-imidazo[4,5-c]pyridin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-4-1-8-2-5-6(4)10-3-9-5/h1-3H,7H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGXOLQQMVWLOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C=N1)NC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60507520
Record name 3H-Imidazo[4,5-c]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

792138-97-7
Record name 3H-Imidazo[4,5-c]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3h Imidazo 4,5 C Pyridin 7 Amine and Its Derivatives

Classical and Conventional Synthetic Approaches

Traditional methods for constructing the imidazo[4,5-c]pyridine core primarily rely on the cyclization of appropriately substituted pyridine (B92270) precursors. These foundational techniques often involve straightforward condensation and cyclization steps.

Condensation Reactions Utilizing 3,4-Diaminopyridine (B372788) Precursors

One of the most direct and established routes to the imidazo[4,5-c]pyridine system involves the condensation of 3,4-diaminopyridine with a one-carbon synthon, such as carboxylic acids, aldehydes, or their equivalents. The reaction typically proceeds by forming the imidazole (B134444) ring onto the pre-existing pyridine core.

A common approach is the reaction of 3,4-diaminopyridine with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures. This method is simple and effective for a range of carboxylic acids. Alternatively, aldehydes can be condensed with the diamine, often followed by an oxidation step to form the aromatic imidazole ring. For example, the condensation of 3,4-diaminopyridine with p-methoxy benzaldehyde under reflux conditions can yield the corresponding 2-substituted imidazo[4,5-c]pyridine. Orthoesters, such as triethyl orthoformate, serve as another source for the bridging carbon atom, cyclizing with the diamine to furnish the core heterocyclic structure. The use of ytterbium triflate has been reported as an effective catalyst for the condensation reaction between 3,4-diaminopyridine and orthoformates.

PrecursorReagentConditionsProduct TypeYieldReference
3,4-DiaminopyridineCarboxylic AcidPolyphosphoric Acid (PPA), High Temp.2-Substituted Imidazo[4,5-c]pyridine~75%
3,4-DiaminopyridineAromatic AldehydeEthanol, Reflux2-Aryl-1H-imidazo[4,5-c]pyridineN/A
3,4-DiaminopyridineTriethyl OrthoformateYtterbium Triflate CatalystImidazo[4,5-c]pyridineN/A

Formylation and Subsequent Cyclization Strategies

This strategy involves the introduction of a formyl group or its equivalent, followed by an intramolecular cyclization to close the imidazole ring. This can be achieved through various reagents and reaction pathways. One prominent method involves using formamide for a combined amidation and cyclization process. In this approach, a substituted 3-amino-4-chloropyridine can undergo N-arylation, deprotection, and subsequent cyclization with formamide to yield the imidazo[4,5-c]pyridine product in moderate to high yields.

Another pathway is reductive cyclization. This process can start from a 4-amino-3-nitropyridine derivative, which reacts with an aldehyde in the presence of a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄). The reaction is believed to proceed through the reduction of the nitro group to an amine, followed by condensation with the aldehyde and subsequent intramolecular cyclization. Similarly, treatment of a diaminopyridine with triethyl orthoformate followed by acid treatment is a reliable method to obtain the parent imidazo[4,5-c]pyridine and its 2-methyl derivative.

Modern and Efficient Synthesis Techniques

Recent advancements in synthetic organic chemistry have led to the development of more efficient, rapid, and environmentally benign methods for synthesizing imidazo[4,5-c]pyridines. These techniques often offer improved yields, shorter reaction times, and greater molecular diversity.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the synthesis of imidazopyridine derivatives, microwave-assisted protocols have been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. For instance, the condensation reaction of a diaminopyridine with carboxylic acids, which traditionally requires high temperatures and long hours, can be completed in minutes with good yields under microwave irradiation.

Studies comparing conventional and microwave-assisted synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives (a related isomer) demonstrated that the microwave approach consistently resulted in shorter reaction times and higher product yields. This efficiency makes microwave-assisted synthesis particularly suitable for the rapid generation of compound libraries for medicinal chemistry applications.

Reaction TypeHeating MethodReaction TimeYieldReference
Condensation of Diaminopyridine & AldehydeConventional6-8 hours65-80%
Condensation of Diaminopyridine & AldehydeMicrowave5-10 minutes80-92%
Three-Component ReactionMicrowave3 minutesGood

One-Pot Multicomponent Reactions for Enhanced Efficiency

One-pot multicomponent reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules from simple starting materials in a single step, avoiding the need to isolate intermediates. This approach enhances efficiency and atom economy. A versatile one-pot method for synthesizing 2-aryl-1H-imidazo[4,5-c]pyridines involves the reductive cyclization of 4-amino-3-nitropyridines with various aromatic aldehydes using sodium dithionite.

The Groebke–Blackburn–Bienaymé (GBB) reaction, a well-known isocyanide-based MCR, has been successfully applied to the synthesis of various imidazopyridine isomers. These reactions typically involve an amino-azacycle, an aldehyde, and an isocyanide, which converge to produce the desired heterocyclic scaffold under mild conditions. Such methodologies are powerful for rapidly creating diverse libraries of substituted imidazopyridines.

Catalytic Methodologies in Imidazopyridine Synthesis

The use of catalysts has revolutionized the synthesis of imidazo[4,5-c]pyridines, enabling reactions to proceed under milder conditions with higher selectivity and efficiency.

Transition-Metal Catalysis: Palladium and copper catalysts are extensively used in C-N bond-forming reactions crucial for constructing the imidazopyridine core. For example, a palladium-catalyzed tandem cross-coupling/cyclization has been employed to build the fused ring system. Copper-catalyzed C-N coupling reactions have also been developed to overcome challenges in synthesizing specific regioisomers. These transition-metal-catalyzed methods are robust and tolerate a wide range of functional groups, providing access to a diverse array of substituted imidazopyridines.

Other Catalytic Systems: Beyond transition metals, other catalysts have proven effective. Lewis acids such as ytterbium triflate can catalyze condensation reactions efficiently. Heterogeneous catalysts, like Al³⁺-exchanged on K10 montmorillonite clay, offer the advantages of easy separation and reusability, contributing to greener synthetic processes. In certain MCRs, simple salts like lithium chloride or ammonium (B1175870) chloride have been used as effective catalysts, particularly under microwave irradiation.

Catalyst SystemReaction TypeRole of CatalystReference
Copper (Cu) and Palladium (Pd)Amidation / C-N Coupling / CyclizationFacilitates C-N bond formation
Ytterbium Triflate (Yb(OTf)₃)CondensationLewis acid activation
Al³⁺-K10 Montmorillonite ClayIntramolecular CyclizationReusable heterogeneous acid catalyst
Lithium Chloride (LiCl)Three-Component CondensationCatalyst in microwave-assisted reaction
Iron(III) Chloride (FeCl₃)One-Pot, Three-Component ReactionLewis acid catalyst

Regioselective Synthesis Strategies for 7-Aminated Imidazo[4,5-c]pyridine Derivatives

Achieving regioselective substitution on the imidazo[4,5-c]pyridine core is a significant synthetic challenge. nih.gov The synthesis of a specifically 7-aminated derivative, such as 3H-Imidazo[4,5-c]pyridin-7-amine, hinges on the substitution pattern of the initial pyridine starting material.

A primary strategy involves utilizing a pyridine precursor that already contains a substituent at the 6-position (which corresponds to the 7-position in the final bicyclic product). For instance, starting with a 6-substituted-4-amino-3-nitropyridine allows for the construction of the imidazole ring via reductive cyclization, yielding a 7-substituted imidazo[4,5-c]pyridine. If this substituent is a halogen, such as chlorine, it can serve as a handle for subsequent nucleophilic aromatic substitution (SNAr) with an amine source to install the desired 7-amino group.

Alternatively, post-cyclization functionalization offers another route. It has been demonstrated that the imidazo[4,5-c]pyridine N-oxide can be regioselectively chlorinated at the C7-position using phosphorus oxychloride (POCl₃). thieme-connect.com This 7-chloro intermediate can then be converted to the 7-amino derivative. These strategies underscore the importance of precursor-directed synthesis and post-synthesis modification to achieve specific regiochemical outcomes.

Chemical Transformations and Derivatization Strategies for the 3h Imidazo 4,5 C Pyridine Scaffold

N-Alkylation and Other N-Substitution Reactions on the Imidazopyridine Core

The imidazo[4,5-c]pyridine system contains multiple nitrogen atoms, including pyrrole-like nitrogens (N1, N3) and a pyridine-like nitrogen (N5), which can undergo tautomerization. fabad.org.tr When the mobile hydrogen atom is replaced by an alkyl or other substituent group, this tautomerism is lost, and distinct regioisomers are formed. fabad.org.tr

The alkylation of imidazopyridines, such as 2-[4-(4-fluorophenoxy)phenyl]-5H-imidazo[4,5-c]pyridine, is typically performed under basic conditions. fabad.org.tr For instance, reacting the parent heterocycle with an alkyl halide like 1-(chloromethyl)-4-methoxybenzene in the presence of potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF) leads to N-alkylation. fabad.org.trnih.gov Studies have shown that these reactions can proceed with high regioselectivity, predominantly forming the N5-alkylated regioisomer. fabad.org.tr The structural assignment of these N-alkylated products is often complex and requires advanced spectroscopic techniques, such as 2D Nuclear Overhauser Effect Spectroscopy (NOESY), to definitively determine the position of the new substituent. fabad.org.trnih.gov

Table 1: N-Alkylation of Imidazopyridine Derivatives

Parent Compound Alkylating Agent Base/Solvent Major Product Ref
2-[4-(4-fluorophenoxy)phenyl]-5H-imidazo[4,5-c]pyridine 1-(chloromethyl)-4-methoxybenzene K2CO3 / DMF N5-Regioisomer fabad.org.tr
2-(substituted-phenyl)-5H-imidazo[4,5-c]pyridines 4-chlorobenzyl bromide K2CO3 / DMF N5-Regioisomers nih.gov

Functionalization at Specific Ring Positions (C-2, C-4, C-6, C-7)

The functionalization of the carbon backbone of the imidazopyridine ring is a powerful tool for creating structural diversity. Modern synthetic methods, including direct C-H functionalization and cross-coupling reactions, have been effectively applied to this scaffold.

Direct C-H functionalization is an increasingly important strategy in organic synthesis as it allows for the formation of C-C or C-heteroatom bonds without the need for pre-functionalized starting materials like halides or organometallics. nih.gov This approach offers high atom economy and can simplify synthetic routes. For imidazopyridine systems, both metal-catalyzed and metal-free C-H functionalization methods have been developed. researchgate.netnih.govacs.org

While many studies focus on isomers like imidazo[1,2-a]pyridines, the principles are applicable to the broader class. nih.govresearchgate.netnih.gov For example, metal-free C-H functionalization has been used for methylene (B1212753) insertion between two imidazo[1,5-a]pyridine (B1214698) molecules using formaldehyde. acs.org A significant application for a closely related scaffold is the direct C2-arylation of N3-protected imidazo[4,5-b]pyridines, which demonstrates that C-H activation can be a viable strategy for introducing aryl groups at specific positions on the imidazo[4,5-c]pyridine core. rsc.org These reactions often require specific protecting groups on the ring nitrogens to control regioselectivity and achieve efficient transformation. rsc.org

Cross-coupling reactions are fundamental for constructing complex molecules from simpler, halogenated precursors. The Suzuki-Miyaura and Sonogashira couplings are particularly valuable for derivatizing the imidazopyridine scaffold. nih.govwikipedia.org

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound (like a boronic acid) with a halide or triflate, catalyzed by a palladium complex. nih.govresearchgate.net This reaction is widely used to introduce aryl or heteroaryl substituents onto the imidazopyridine core. nih.govthieme-connect.com For example, 2,6-disubstituted imidazo[4,5-b]pyridines have been synthesized by performing Suzuki coupling on the corresponding di-halogenated precursors. nih.gov The reaction conditions are generally mild and tolerant of various functional groups, making this a powerful tool in medicinal chemistry. researchgate.net

Table 2: Suzuki-Miyaura Coupling for Imidazopyridine Derivatization

Imidazopyridine Substrate Coupling Partner Catalyst System Product Ref
2-Phenyl-6-bromo-imidazo[4,5-b]pyridine (4-Hydroxyphenyl)boronic acid Pd(PPh3)4 / Na2CO3 2-Phenyl-6-(4-hydroxyphenyl)imidazo[4,5-b]pyridine nih.gov
6,8-Dibromo-imidazo[1,2-a]pyridine derivative Phenylboronic acid Pd(OAc)2 / Na2CO3 6,8-Diphenyl-imidazo[1,2-a]pyridine derivative thieme-connect.com

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org It is the premier method for introducing alkynyl moieties onto heterocyclic systems. The reaction proceeds under mild conditions and has been extensively used in the synthesis of complex natural products and pharmaceuticals. wikipedia.orgmdpi.com This methodology is applicable for the alkynylation of halo-imidazo[4,5-c]pyridines, providing precursors for further transformations or compounds with specific biological activities.

Introduction of Diverse Functional Groups (e.g., Cyano, Amidino, Halogen, Aryl, Alkyl Moieties)

The strategic introduction of various functional groups onto the 3H-imidazo[4,5-c]pyridine scaffold is essential for tuning its physicochemical and pharmacological properties.

Halogen Moieties : Halogen atoms (Cl, Br, I) are often introduced as functional handles for subsequent cross-coupling reactions. nih.govrsc.org For instance, 6-bromo-3H-imidazo[4,5-b]pyridine can be synthesized via microwave-assisted methods and serves as a key intermediate. researchgate.neteurjchem.com Transition-metal-free methods using reagents like sodium chlorite (B76162) or bromite (B1237846) have also been developed for the regioselective halogenation of related imidazopyridine systems. rsc.org

Cyano Groups : The cyano group is a versatile substituent that can act as a bioisostere for other functional groups or be converted into other functionalities, such as amidines. One synthetic route to cyano-substituted imidazo[4,5-b]pyridines involves the reaction of N-aryl-5-amino-4-(cyanoformimidoyl)imidazoles with malononitrile. acs.org Depending on the reaction conditions (e.g., the presence or absence of a base like DBU), different dicyano or amino-cyano pyridines can be obtained. acs.org Electrochemical methods have also been reported for the synthesis of cyano-substituted imidazo[1,5-a]pyridines. rsc.org

Amidino Groups : Amidino-substituted imidazo[4,5-b]pyridines are a class of compounds that have garnered significant interest for their biological activities. nih.govmdpi.comnih.gov These are often synthesized from the corresponding cyano-substituted precursors. The conversion can be achieved through a one-pot procedure, allowing for the creation of derivatives with unsubstituted or substituted amidino moieties, including cyclic amidines like 2-imidazolinyl groups. nih.govnih.gov

Aryl and Alkyl Moieties : As discussed previously, aryl groups are most commonly introduced using Suzuki-Miyaura cross-coupling nih.gov or direct C-H arylation reactions. rsc.org Alkyl groups can be introduced at nitrogen atoms via N-alkylation fabad.org.tr or at carbon atoms through methods like the three-component aza-Friedel–Crafts reaction, which has been used for the C3-alkylation of imidazo[1,2-a]pyridines. acs.orgmdpi.com

Table 3: Compound Names Mentioned in the Article

Compound Name
3H-Imidazo[4,5-C]pyridin-7-amine
2-[4-(4-fluorophenoxy)phenyl]-5H-imidazo[4,5-c]pyridine
1-(chloromethyl)-4-methoxybenzene
2-(substituted-phenyl)-5H-imidazo[4,5-c]pyridines
4-chlorobenzyl bromide
Butyl bromide
Imidazo[1,2-a]pyridines
Imidazo[1,5-a]pyridines
Imidazo[4,5-b]pyridines
2-Phenyl-6-bromo-imidazo[4,5-b]pyridine
(4-Hydroxyphenyl)boronic acid
2-Phenyl-6-(4-hydroxyphenyl)imidazo[4,5-b]pyridine
6,8-Dibromo-imidazo[1,2-a]pyridine
Phenylboronic acid
6,8-Diphenyl-imidazo[1,2-a]pyridine
2-Halo imidazo[4,5-b]pyridines
N-aryl-5-amino-4-(cyanoformimidoyl)imidazoles
Malononitrile
6-bromo-3H-imidazo[4,5-b]pyridine
Potassium carbonate
Dimethylformamide
Sodium chlorite
Sodium bromite

Spectroscopic and Structural Characterization in Research of 3h Imidazo 4,5 C Pyridine Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 3H-imidazo[4,5-c]pyridine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, enabling the confirmation of substitution patterns and stereochemistry.

In ¹H NMR spectra of imidazo[4,5-c]pyridine derivatives, the chemical shifts of the protons are influenced by the electronic effects of substituents on the fused ring system. For instance, the protons on the pyridine (B92270) and imidazole (B134444) rings typically appear in the aromatic region of the spectrum. The coupling patterns between adjacent protons can further aid in assigning specific resonances to their corresponding positions on the heterocyclic core.

¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon framework. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of neighboring atoms and functional groups. dtic.mil For example, the carbon atoms in the imidazole ring will have distinct chemical shifts compared to those in the pyridine ring. The quaternization of a nitrogen atom in the imidazopyridine ring can cause significant changes in the ¹³C chemical shifts, particularly for the adjacent carbon atoms. dtic.mil

Detailed analysis of both ¹H and ¹³C NMR data, often in conjunction with two-dimensional NMR techniques like HSQC and HMBC, allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the synthesized molecular structure. beilstein-journals.org

Table 1: Representative NMR Data for Imidazo[4,5-c]pyridine Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine Aromatic protons in characteristic regionsCarbons of the imidazopyridine core and phenyl group with distinct shifts
Imine derivatives of imidazo[1,2-a]pyrimidine (B1208166) Singlet at δ 8.83–9.32 ppm (imine proton)Peak at δ 150.35–153.97 ppm (imine carbon) nih.gov
Amine derivatives of imidazo[1,2-a]pyrimidine Doublet at δ 4.50–4.80 ppm (CH₂-NH), Triplet at δ 5.48–6.89 ppm (CH₂-NH) nih.govPeak at δ 35.41–38.11 ppm (CH₂-NH carbon) nih.gov

This table provides illustrative data based on typical chemical shift ranges for related structures. Actual values are compound-specific.

Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique commonly employed for the analysis of polar molecules like 3H-imidazo[4,5-c]pyridine derivatives, as it typically produces intact molecular ions. nih.govnih.gov

The primary application of ESI-MS in this context is the accurate determination of the molecular weight of the synthesized derivatives. This is achieved by observing the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ or other adducts. acs.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula of the compound, which is crucial for confirming its identity.

Furthermore, tandem mass spectrometry (MS/MS) can be utilized to study the fragmentation patterns of the molecular ions. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, valuable structural information can be obtained. This fragmentation data can help to confirm the connectivity of atoms within the molecule and identify specific substructures. The fragmentation pathways are often characteristic of the imidazopyridine core and its substituents. nih.gov

Table 2: ESI-MS Data for a Representative Imidazopyridine Derivative

CompoundIonization ModeObserved m/z [M+H]⁺
A synthesized imidazopyridine derivative ESI+323.0 acs.org

This table shows an example of the kind of data obtained from ESI-MS analysis.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups within the 3H-imidazo[4,5-c]pyridine derivatives.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. nih.gov Characteristic absorption bands in the IR spectrum can be correlated with specific bond vibrations, such as N-H stretching, C=N stretching, and aromatic C-H bending. For example, the IR spectra of imidazo[1,2-a]pyrimidine derivatives have shown absorption bands in the range of 1598–1605 cm⁻¹ corresponding to the C=N stretching vibration. nih.gov

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. nih.gov The resulting Raman spectrum also reveals information about the vibrational modes of the molecule. The selection rules for Raman spectroscopy are different from those for IR spectroscopy, meaning that some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. This complementarity makes the combined use of both techniques highly valuable for a comprehensive vibrational analysis. nih.govresearchgate.net

The analysis of the vibrational spectra of 1H-imidazo[4,5-c]pyridine has allowed for the identification of normal modes that are unique to the imidazopyridine skeleton. nih.gov

Table 3: Key IR Absorption Frequencies for Imidazopyridine Derivatives

Vibrational ModeTypical Wavenumber (cm⁻¹)Reference
C=N Stretching1598-1605 nih.gov
N-H Stretching~3400General
Aromatic C-H Bending700-900General

This table provides general ranges for characteristic IR absorptions.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopies for Photophysical Characterization

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of 3H-imidazo[4,5-c]pyridine derivatives. These properties are of particular interest as many imidazopyridine compounds exhibit fluorescence. nih.gov

UV-Vis spectroscopy measures the absorption of UV and visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The resulting spectrum shows absorption maxima (λ_max) that are characteristic of the chromophoric system of the molecule. The position and intensity of these bands can be influenced by the substituents on the imidazopyridine ring and the solvent polarity. mdpi.com

Fluorescence spectroscopy provides information about the emission of light from an excited electronic state as it returns to the ground state. Key parameters obtained from fluorescence spectra include the emission maximum (λ_em), the fluorescence quantum yield (Φ_F), and the fluorescence lifetime (τ_F). Many imidazopyridine derivatives have been found to be fluorescent, with applications in areas such as bioimaging and the development of organic light-emitting diodes (OLEDs). nih.gov The fluorescence properties, including the Stokes shift (the difference between the absorption and emission maxima), can be tuned by modifying the chemical structure of the imidazopyridine core. mdpi.com For instance, some imidazo[1,2-a]pyridines exhibit very large Stokes shifts, on the order of 11,000 cm⁻¹, in nonpolar solvents. acs.org

Table 4: Photophysical Data for a Series of Imidazo[1,5-a]pyridine-Based Probes

CompoundAbsorption λ_max (nm) in TolueneEmission λ_em (nm) in TolueneQuantum Yield (Φ_F) in Toluene
Probe 1 3654600.12
Probe 2 3804850.12
Probe 3 3754800.18
Probe 4 3854900.38
Probe 5 360455-

Data adapted from a study on imidazo[1,5-a]pyridine-based fluorescent probes. mdpi.com

X-ray Diffraction (XRD) Studies for Solid-State Molecular and Crystal Structures

X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 3H-imidazo[4,5-c]pyridine derivatives that can be crystallized, single-crystal XRD analysis provides unambiguous information about the molecular structure, including bond lengths, bond angles, and conformational details. mdpi.comuctm.edu

The crystal structure reveals how the molecules are packed in the solid state, including intermolecular interactions such as hydrogen bonding and π-π stacking. nih.gov This information is crucial for understanding the solid-state properties of the compound and can provide insights into its physical characteristics, such as melting point and solubility. For example, the crystal structure of 1H-imidazo[4,5-c]pyridine shows that the molecules are organized into hydrogen-bonded chains. nih.gov

In cases where single crystals cannot be obtained, powder XRD can be used to characterize the crystalline nature of the material and identify different polymorphic forms.

Table 5: Crystallographic Data for 1H-Imidazo[4,5-c]pyridine

ParameterValueReference
Crystal System Orthorhombic nih.gov
Space Group Fdd2 nih.gov
Key Intermolecular Interaction N-H···N hydrogen bonding nih.gov

This table summarizes key crystallographic information for the parent compound.

Theoretical and Computational Chemistry Studies of 3h Imidazo 4,5 C Pyridine

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the electronic and geometric properties of imidazo[4,5-c]pyridine derivatives. By utilizing functionals such as B3LYP combined with basis sets like 6-311G(d,p), researchers can accurately model the molecule's geometry. mdpi.comnih.gov These calculations optimize the molecular structure to find the lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles.

The optimized structure from DFT calculations serves as the foundation for further computational analysis. For instance, in studies of related imidazo[4,5-b]pyridine derivatives, the optimized molecular structure calculated via DFT is often compared with experimental data from X-ray crystallography to validate the computational method. iucr.orguctm.edu This comparison typically shows a high degree of correlation, confirming the accuracy of the theoretical model. Such validated geometries are crucial for understanding the molecule's intrinsic properties and for subsequent simulations like molecular docking. nih.gov

The electronic structure, including the distribution of electron density and orbital energies, is also elucidated through DFT. These fundamental calculations are prerequisites for analyzing molecular reactivity and spectroscopic properties. mdpi.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MESP)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required for electronic excitation. nih.gov For imidazopyridine derivatives, DFT calculations are used to determine the energies of these orbitals and visualize their spatial distribution. nih.govnih.gov This analysis helps to predict how the molecule will interact with other species.

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution around a molecule. It is mapped onto the electron density surface, where different colors indicate regions of varying electrostatic potential. Typically, red areas signify negative potential (electron-rich regions), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor regions), prone to nucleophilic attack. uctm.edubhu.ac.in MESP analysis for the imidazopyridine scaffold identifies the nitrogen atoms of the pyridine (B92270) and imidazole (B134444) rings as key nucleophilic sites, while hydrogen atoms are generally in electropositive regions. uctm.eduresearchgate.net This information is vital for predicting sites of intermolecular interactions, such as hydrogen bonding. bhu.ac.in

Table 1: Representative Frontier Orbital Energies for a Related Imidazopyridine Derivative

ParameterEnergy (eV)
EHOMO-6.330
ELUMO-2.631
Energy Gap (ΔE)3.699

Note: Data is illustrative and based on a substituted imidazo[4,5-b]pyridine derivative for contextual understanding. uctm.edu

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods are powerful tools for predicting and interpreting the spectroscopic signatures of molecules. For compounds like 3H-Imidazo[4,5-C]pyridin-7-amine, theoretical calculations can predict various spectra, which can then be compared with experimental results for structural validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated by determining the second derivatives of the energy with respect to atomic displacements. These computed frequencies help in the assignment of experimental IR and Raman spectra bands to specific vibrational modes of the molecule.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λ_max) observed in UV-Vis spectroscopy. bhu.ac.in This analysis provides insights into the electronic structure and the nature of the transitions, such as n→π* or π→π*. nih.gov

These computational predictions are invaluable for confirming the identity and purity of newly synthesized compounds and for understanding their electronic properties.

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks (e.g., Hirshfeld Surface Analysis)

Understanding the intermolecular interactions within a crystal lattice is crucial for predicting the physical properties of a solid-state material. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions in molecular crystals. scirp.org The Hirshfeld surface is generated based on the electron distribution of a molecule within a crystal.

By mapping properties like d_norm (normalized contact distance) onto this surface, close intermolecular contacts can be identified. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue regions represent longer contacts. nih.govnih.gov

Table 2: Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface for a Substituted Imidazo[4,5-b]pyridine

Interaction TypePercentage Contribution (%)
H···H48.1
H···Br/Br···H15.0
H···O/O···H12.8
H···C/C···H9.6

Note: Data derived from a study on a substituted imidazo[4,5-b]pyridine derivative and serves as an example of the insights gained from Hirshfeld analysis. iucr.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful asset for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. beilstein-journals.org This is particularly useful in understanding the synthesis of complex heterocyclic systems like imidazo[4,5-c]pyridines.

For the synthesis of the imidazopyridine core, which typically involves the cyclization of a diaminopyridine derivative with a carboxylic acid or its equivalent, computational studies can model the entire reaction sequence. nih.govnih.gov DFT calculations can be used to:

Determine the geometry and stability of reactants, intermediates, and transition states.

Calculate the energy barriers for each step of the proposed mechanism.

Evaluate the influence of catalysts, solvents, and substituents on the reaction kinetics and thermodynamics. beilstein-journals.org

For example, a proposed mechanism for the formation of an imidazopyridine might involve the initial formation of an amide, followed by an intramolecular cyclization and subsequent dehydration. e3s-conferences.org Computational modeling can validate this pathway by showing that the calculated activation energies are reasonable under the experimental conditions, thus providing strong support for the proposed mechanism.

Structure Activity Relationship Sar Studies of 3h Imidazo 4,5 C Pyridine 7 Amine and Its Analogues

Impact of Substituents at Pyridine (B92270) Nitrogen (N) and Imidazole (B134444) Nitrogens (N-1, N-3) on Biological Activity

The nitrogen atoms within the imidazo[4,5-c]pyridine core play a crucial role in the biological activity of these compounds, acting as key points for substitution and interaction with biological targets.

Alkylation or arylation at the pyridine nitrogen (N-5) and the imidazole nitrogens (N-1 and N-3) significantly influences the biological profile of the resulting analogues. For instance, in a series of 5H-imidazo[4,5-c]pyridines, alkylation with 4-chlorobenzyl or butyl bromide predominantly resulted in the formation of N-5 regioisomers, which displayed notable antibacterial and antifungal activities. nih.gov This highlights the importance of the pyridine nitrogen in mediating these specific biological effects.

Similarly, modifications at the imidazole nitrogens have been shown to be critical. In the development of imidazo[4,5-c]pyridin-2-one derivatives as Src family kinase inhibitors, substitutions were introduced at the N-1 and N-3 positions of the imidazolone (B8795221) ring to explore interactions with the solvent-exposed region of the kinase. nih.gov This approach led to the identification of potent inhibitors, underscoring the significance of these positions for kinase-inhibitory activity. Studies on related imidazo[4,5-b]pyridine derivatives have also shown that methylation at the N-3 position can influence their antiproliferative and antiviral activities. mdpi.com

The nucleophilicity of the imidazole nitrogen atoms is a key factor in their reactivity and ability to be functionalized. mdpi.com This property allows for the strategic introduction of various substituents to probe the binding pockets of target proteins and modulate biological activity.

Influence of Substituents at Carbon Positions (C-2, C-4, C-6) on Activity Profiles

Substituents at the carbon positions of the imidazo[4,5-c]pyridine ring system have a profound impact on the biological activity and selectivity of these compounds.

At the C-2 position , the introduction of various aryl and alkyl groups has been a common strategy to modulate activity. For example, in a series of imidazo[4,5-c]pyridine derivatives tested for antiviral activity against Bovine Viral Diarrhea Virus (BVDV), the presence of a phenyl ring at the C-2 position was explored. nih.gov It was observed that the presence of large substituents on the benzyl (B1604629) group attached to the C-2 phenyl ring led to a reduction in activity. nih.gov Furthermore, the introduction of a fluorine atom on this phenyl ring also decreased activity, indicating that both steric and electronic factors at this position are critical for antiviral potency. nih.gov

The C-4 and C-6 positions on the pyridine ring also offer opportunities for modification. While specific SAR data for 3H-imidazo[4,5-c]pyridin-7-amine at these positions is limited in the provided context, studies on the broader class of imidazopyridines provide valuable insights. For instance, comprehensive modification of the substituent at the C-6 position of the imidazo[4,5-b]pyridine ring has led to derivatives with enhanced potency as kinase inhibitors. nih.gov This suggests that the C-6 position is a key site for optimizing interactions with kinase enzymes.

The following table summarizes the observed impact of substitutions at various carbon positions on the biological activity of imidazo[4,5-c]pyridine analogues:

PositionSubstituentBiological ActivityReference
C-2 Large substituents on benzyl groupReduced antiviral activity nih.gov
C-2 Fluorine on phenyl ringDecreased antiviral activity nih.gov
C-6 Comprehensive modificationEnhanced kinase inhibition nih.gov

Role of the Amine Moiety at Position 7 in Mediating Biological Interactions

The amine group at the 7-position of the 3H-imidazo[4,5-c]pyridine ring is a critical functional group that significantly influences the compound's biological activity. Its ability to form hydrogen bonds and act as a key recognition element for biological targets is well-documented in related imidazoquinoline and imidazopyridine structures.

In the context of Toll-like receptor 7 (TLR7) agonists, the 4-amino group of the imidazoquinoline scaffold, which is analogous to the 7-amino group of the imidazo[4,5-c]pyridine core, is essential for activity. nih.gov Its removal leads to a complete loss of agonistic function, highlighting its indispensable role in interacting with the receptor. This interaction is believed to be a key part of the pharmacophore responsible for TLR7 activation.

The amine group's basic and nucleophilic nature allows it to participate in crucial intermolecular interactions, such as hydrogen bonding and coordination with metal ions. acs.orgmdpi.com These interactions are fundamental for the binding of the molecule to its biological target. For instance, in the structural analysis of bioactive molecules, a primary amine on an imidazole-containing compound was observed to chelate with a Co2+ ion, demonstrating the coordinating potential of such amine groups. acs.org

The following table illustrates the importance of the amino group in related heterocyclic systems:

Compound ClassPosition of Amine GroupRole in Biological ActivityReference
Imidazoquinolines4-aminoEssential for TLR7 agonistic activity nih.gov
Imidazole-containing compoundsPrimary amineChelation with metal ions, facilitating structural analysis acs.org

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry plays a pivotal role in the biological activity of chiral 3H-imidazo[4,5-c]pyridine-7-amine analogues. The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with chiral biological targets such as enzymes and receptors.

When a chiral center is present in a substituent of an imidazo[4,5-c]pyridine derivative, the different enantiomers or diastereomers can exhibit distinct biological activities and potencies. This is because one stereoisomer may fit more precisely into the binding site of a target protein than the other, leading to a stronger and more effective interaction.

For example, in the structural analysis of a racemic mixture of a chiral imidazo[1,2-a]pyridine (B132010) derivative using a crystalline sponge method, it was possible to determine the relative arrangement of substituents around a stereocenter. acs.org This highlights the importance of understanding the stereochemistry for defining the precise molecular interactions. The study also noted that in some cases, both enantiomers of a chiral guest molecule could be encapsulated within the host framework, indicating that the binding environment can sometimes accommodate both forms, although often with different affinities or orientations. acs.org

The influence of stereochemistry is a critical aspect of drug design and development. The separation and testing of individual stereoisomers are often necessary to identify the most active and selective therapeutic agent while minimizing potential off-target effects that might be associated with the less active or inactive isomer.

Pharmacological Potential of 3h Imidazo 4,5 C Pyridin 7 Amine Derivatives in in Vitro Research

Antimicrobial Activity Studies

Derivatives of 3H-imidazo[4,5-c]pyridin-7-amine have been the subject of numerous studies to evaluate their efficacy against a variety of microbial pathogens. These investigations have revealed that specific structural modifications to the core molecule can lead to potent antibacterial and antifungal agents.

Antibacterial Efficacy Against Bacterial Strains

Research has demonstrated that certain this compound derivatives exhibit notable activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.

Antifungal Efficacy Investigations

In addition to their antibacterial properties, some derivatives have shown promise as antifungal agents. These compounds have been tested against various fungal strains, with their activity often linked to the disruption of fungal cell membrane integrity or the inhibition of key enzymes involved in fungal growth and proliferation.

Antiviral Activity Investigations Against Specific Viral Targets

The antiviral potential of this compound derivatives has been investigated against several viral pathogens. Notably, certain compounds have shown inhibitory activity against Respiratory Syncytial Virus (RSV) and Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C virus. The antiviral mechanism is thought to involve the inhibition of viral replication processes, such as RNA synthesis or the function of viral enzymes.

Antiproliferative and Cytostatic Effects in Cell Culture Models

A significant area of research for this compound derivatives is their potential as anticancer agents. Numerous studies have documented their ability to inhibit the growth of various human cancer cell lines in vitro.

Inhibition of Human Cancer Cell Lines

Derivatives of this scaffold have demonstrated potent antiproliferative activity against a range of cancer cell lines. These include colon carcinoma (SW620), cervical cancer (HeLa), and breast cancer (MCF-7, BT-474) cell lines. The effectiveness of these compounds is often dependent on the specific substitutions on the imidazopyridine ring system.

Proposed Mechanisms of Action at the Cellular Level

The antiproliferative effects of these compounds are believed to be mediated through several mechanisms at the cellular level. One of the primary proposed mechanisms is the inhibition of tubulin polymerization . By interfering with the dynamics of microtubules, which are essential for cell division, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death).

Another significant mechanism is the intercalation into DNA and RNA . By inserting themselves between the base pairs of nucleic acids, these derivatives can disrupt the processes of DNA replication and transcription, leading to cell death.

Furthermore, kinase inhibition has been identified as a key mechanism of action for some derivatives. google.com These compounds can target and inhibit the activity of various protein kinases that are often overactive in cancer cells and play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. google.com

Other Investigational Biological Activities

Derivatives of the 3H-imidazo[4,5-c]pyridine scaffold are the subject of extensive research due to their broad spectrum of biological activities. These compounds have been investigated for their potential in various therapeutic areas, demonstrating a wide range of effects in preclinical in vitro studies. The versatility of this chemical structure allows for modifications that can significantly influence its interaction with various biological targets, leading to a diverse pharmacological profile that includes enzyme inhibition, receptor binding, and modulatory effects on inflammatory and metabolic pathways.

Enzyme Inhibition Studies (e.g., PARP, Aurora Kinases, Methionyl-tRNA synthetase)

The imidazo[4,5-c]pyridine core is a key feature in the design of various enzyme inhibitors, with derivatives showing potent activity against several important kinase and synthase enzymes.

Poly(ADP-ribose) Polymerase (PARP) Inhibition: A series of imidazo[4,5-c]pyridine-7-carboxamide derivatives have been developed as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. researchgate.net One notable compound, 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide (XZ-120312), demonstrated potent inhibition of the PARP-1 enzyme with an IC50 value of 8.6 nM. researchgate.net This inhibition potentiated the cytotoxic effects of the chemotherapy agent temozolomide (B1682018) in several cancer cell lines. researchgate.net Further studies on furan (B31954) ring-substituted derivatives identified a compound, 14p, with strong PARP-1 inhibitory effects (IC50 = 0.023 μM), comparable to the well-known PARP inhibitor Olaparib. researchgate.net Additionally, pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amine derivatives have been evaluated as potential PARP-1 inhibitors in human neuroblastoma cells, where they were shown to induce significant cleavage of PARP-1. nih.gov

Aurora Kinase Inhibition: Imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases, which are key regulators of mitosis and are often overexpressed in cancers. nih.govacs.org Through computational modeling and strategic derivatization at the C7 position, researchers have developed compounds with high selectivity for Aurora-A over Aurora-B. nih.gov For instance, compound 28b, an N-phenylbenzamide derivative, was a significantly more potent inhibitor of Aurora-A (IC50 = 0.075 μM) compared to Aurora-B (IC50 = 4.12 μM). acs.org Further optimization led to compounds like 28c and 40f, which were highly selective for Aurora-A inhibition in both biochemical and cellular assays. nih.govacs.org The selectivity is attributed to interactions with the Thr217 residue present in Aurora-A. nih.govacs.org Some imidazo[4,5-b]pyridine derivatives have also been identified as dual inhibitors of Aurora kinases and FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. acs.org

Methionyl-tRNA Synthetase (MetRS) Inhibition: A class of imidazopyridine-containing compounds has been discovered as potent inhibitors of Methionyl-tRNA synthetase (MetRS), an enzyme essential for protein synthesis in parasites like Cryptosporidium. nih.gov The most effective of these compounds inhibited the enzyme with Ki values in the low picomolar range and demonstrated potent inhibition of Cryptosporidium in culture, with 50% effective concentrations as low as 7 nM. nih.gov These inhibitors show high selectivity, with over 1,000-fold less activity against mammalian cells. nih.gov Similar imidazopyridine derivatives have also shown potent activity against the MetRS of Giardia intestinalis, with the most potent compounds inhibiting trophozoite growth at 500 nM. asm.org Furthermore, a novel MetRS inhibitor, MRS-2541, has demonstrated selective and potent in vitro activity against important gram-positive bacteria, including MRSA, with MIC values ranging from 0.063 to 0.5 µg/mL. asm.org

Table 1: In Vitro Enzyme Inhibition by this compound Derivatives

Receptor Ligand Binding Studies (e.g., Serotonin receptors, TLR7)

The structural framework of imidazo[4,5-c]pyridines also lends itself to the development of ligands for various receptors, notably those involved in the immune response.

Toll-like Receptor 7 (TLR7) Agonists: Derivatives of the related imidazo[4,5-c]quinoline scaffold are well-known agonists of Toll-like receptors 7 and 8 (TLR7/8), which recognize viral single-stranded RNA. nih.gov Building on this, researchers have synthesized and optimized 1-substituted imidazo[4,5-c]quinoline derivatives to act as potent and selective TLR7 agonists. nih.gov These compounds are being developed for targeted delivery to elicit anticancer activity. nih.gov The addition of hydrophobic acyl tails to the parent compound generally maintained or improved TLR7 agonist activity without compromising selectivity over TLR8. nih.gov For instance, compounds 16b, 17b, and 16d were identified as highly potent TLR7 agonists that induced the activation of mouse macrophages and human peripheral blood mononuclear cells at low-nanomolar concentrations. nih.gov Another TLR7 agonist from the imidazo[4,5-c]pyridine series, SM-360320, is a potent inducer of interferon (IFN) and activates immune responses. nih.gov It induces IFNα in human peripheral blood mononuclear cells with an EC50 value of 0.14 μM. nih.gov

Anti-inflammatory Potential

The anti-inflammatory properties of imidazo[4,5-c]pyridine derivatives have been explored through their ability to inhibit key enzymes in the inflammatory cascade.

Eight 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives were evaluated for their in vitro inhibitory activity against cyclooxygenase-1 (COX-1) and COX-2, enzymes central to the production of pro-inflammatory prostaglandins. nih.gov Among the tested compounds, compound 3f demonstrated a degree of selectivity for COX-2, with IC50 values of 9.2 µM and 21.8 µmol/L against COX-2 and COX-1, respectively. nih.gov Molecular docking studies suggested that its binding mode within the COX-2 active site is similar to that of the selective COX-2 inhibitor, celecoxib. nih.gov Additionally, some imidazo[4,5-b]pyridine derivatives have been noted for their anti-inflammatory activity in patent literature, with oral administration of l-(4-chlorophenyl)-2-oxo-3H-l,2- dihydroimidazo[4,5-c]-pyridine showing marked inhibition of carrageenin-induced paw edema in rats. google.com

Table 2: In Vitro Anti-inflammatory Activity of this compound Derivatives

Anti-diabetic Applications

The potential for imidazo[4,5-c]pyridine derivatives in managing diabetes has been investigated through their ability to inhibit key digestive enzymes involved in carbohydrate metabolism.

A series of thiazole (B1198619) derivatives incorporating an imidazopyridine moiety was synthesized and evaluated for its in vitro α-glucosidase inhibitory potential. nih.gov α-Glucosidase is an enzyme that breaks down complex carbohydrates into glucose, and its inhibition can help manage postprandial hyperglycemia. nih.gov Several of the synthesized compounds showed superior activity against the α-glucosidase enzyme compared to the reference drug, acarbose. nih.gov Specifically, compounds 4a, 4g, 4o, and 4p displayed remarkable inhibitory activity with IC50 values of 5.57 ± 3.45 µM, 8.85 ± 2.18 µM, 7.16 ± 1.40 µM, and 10.48 ± 2.20 µM, respectively. nih.gov Molecular docking studies indicated that these potent inhibitors form excellent binding interactions within the active site of the α-glucosidase enzyme. nih.gov

Table 3: In Vitro α-Glucosidase Inhibition by Imidazopyridine-Thiazole Derivatives

Antitrypanosomal Activity

Research into imidazopyridine derivatives has also extended to their potential as agents against trypanosomal parasites. While the provided search results mention the synthesis and evaluation of imidazo (B10784944) pyridine (B92270) fused triazole analogues for antileishmanial and antitrypanosomal activity, specific data on this compound derivatives against trypanosomes is not detailed in the available abstracts. nih.gov However, the broader class of imidazopyridines and their fused heterocyclic systems are recognized as important scaffolds in the search for new antiparasitic drugs. nih.gov The investigation of imidazopyridine-containing compounds as inhibitors of Cryptosporidium MetRS, a protozoan parasite, further underscores the potential of this chemical class in developing treatments for parasitic diseases. nih.gov

Future Directions and Emerging Research Avenues for 3h Imidazo 4,5 C Pyridin 7 Amine Research

Development of Novel and Sustainable Synthetic Strategies for Complex Derivatives

The synthesis of imidazo[4,5-c]pyridine derivatives has traditionally involved the condensation of a diamino-pyridine with carboxylic acids or aldehydes. nih.gov However, future research is increasingly focused on developing more efficient, versatile, and environmentally benign synthetic methodologies.

Key emerging strategies include:

Multicomponent Reactions (MCRs): One-pot multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB-3CR) reaction, are gaining traction for their efficiency and atom economy. mdpi.combio-conferences.org These reactions allow for the assembly of complex imidazopyridine scaffolds from simple starting materials in a single step, often catalyzed by green catalysts like ammonium (B1175870) chloride. mdpi.comacs.org

Green Chemistry Approaches: There is a significant push towards sustainable synthesis using eco-friendly solvents like water and polyethylene (B3416737) glycol (PEG-400), or employing catalyst-free conditions. acs.orgrsc.org Methods utilizing microwave irradiation have also been shown to reduce reaction times and improve yields. bio-conferences.orgeurjchem.comresearchgate.net

Solid-Phase Synthesis: To facilitate the rapid generation of compound libraries for screening, solid-phase synthesis offers a powerful approach. This method involves attaching a pyridine (B92270) building block to a polymer support, followed by sequential reactions to build the final trisubstituted imidazo[4,5-c]pyridine structure. acs.org

Novel Catalytic Systems: Research into new catalytic systems continues to evolve. While metal catalysts like copper and palladium have been used, there is growing interest in metal-free methods, employing reagents like iodine or electrochemical approaches to promote cyclization and functionalization. acs.orgbohrium.com For instance, electrochemistry provides a green pathway for C-H functionalization, such as amination and halogenation, on the imidazopyridine core. bohrium.com

Synthetic Method Key Features Catalyst/Reagent Examples Reference(s)
Condensation Reactions Traditional approach involving pyridine-diamines and carboxylic acids or aldehydes.Formic Acid, SnCl₂·2H₂O nih.gov
Multicomponent Reactions One-pot synthesis for rapid assembly of complex molecules.Ammonium Chloride, p-Toluenesulfonic acid mdpi.combio-conferences.org
Microwave-Assisted Synthesis Reduced reaction times and higher yields.FeCl₃ eurjchem.comnih.gov
Solid-Phase Synthesis Enables creation of compound libraries for high-throughput screening.Rink amide resin, 2,4-dichloro-3-nitropyridine acs.org
Electrochemical Synthesis Green approach for C-H functionalization without external oxidants.Anodic/cathodic reactions bohrium.com

Advanced Computational Approaches for Rational Drug Design and Mechanism Elucidation

Computational tools are indispensable in modern drug discovery, enabling the rational design of novel inhibitors and providing deep insights into their mechanisms of action. For the 3H-imidazo[4,5-c]pyridine scaffold, these approaches are crucial for accelerating the development of targeted therapies.

Molecular Docking: This technique is widely used to predict the binding orientation and affinity of imidazo[4,5-c]pyridine derivatives within the active site of a target protein. For example, docking studies have been instrumental in designing novel Cyclin-Dependent Kinase 2 (CDK2) inhibitors, revealing key interactions that explain their potent activity. nih.gov Similar studies have elucidated the binding modes of derivatives targeting Src family kinases and FLT3 kinase. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, assessing the stability of binding poses identified through docking. nih.gov Studies on a potent derivative, compound 1s , used MD simulations to understand its binding patterns within the ATP binding site of Src family kinases, confirming its potential as a glioblastoma treatment candidate. nih.gov Likewise, simulations have been used to study the conformational stability of inhibitors in the active sites of B-RAF and p38α kinases. strath.ac.uk

In Silico ADME Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new derivatives early in the design phase. This helps in identifying candidates with favorable drug-like properties, such as the ability to cross the blood-brain barrier, which was a key consideration in the development of Src inhibitors for glioblastoma. nih.gov

Tautomerism and Conformational Analysis: Density Functional Theory (DFT) calculations are employed to study the structural properties of imidazopyridine derivatives, including their stable tautomeric forms and optimized geometries. mdpi.com This fundamental understanding is critical for interpreting chemical reactivity and biological interactions. mdpi.com

Exploration of New Biological Targets and Pathways Mediated by this Scaffold

The structural similarity of the imidazo[4,5-c]pyridine core to natural purines allows it to interact with a diverse array of biological targets, making it a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net While initial research has focused on certain target classes, future exploration aims to uncover novel therapeutic applications.

Established and Emerging Targets:

Protein Kinases: This is the most explored area for imidazo[4,5-c]pyridine derivatives. They have been shown to inhibit several kinases implicated in cancer:

Cyclin-Dependent Kinase 2 (CDK2): Potent inhibitors with IC₅₀ values as low as 21 nM have been developed for targeted anti-cancer therapy. nih.gov

Src Family Kinases (SFKs): Derivatives have shown submicromolar inhibition of Src and Fyn kinases, demonstrating potential against glioblastoma. nih.gov

c-Met Kinase: The imidazolopyridine ring has been identified as a novel hinge-binding scaffold for developing potent c-Met inhibitors. nih.gov

Akt (Protein Kinase B): Allosteric, ATP-independent inhibitors of Akt have been discovered, offering a distinct mechanism to target this crucial cell survival pathway. nih.govnih.gov

Poly(ADP-ribose) Polymerase (PARP): Imidazo[4,5-c]pyridines with potent PARP inhibitory activity (IC₅₀ of 8.6 nM) have been identified, which can sensitize tumor cells to chemotherapy. nih.gov

Antimicrobial Targets: The scaffold has shown promise in combating infectious diseases.

Mycobacterium tuberculosis: Derivatives containing amide, urea, or sulfonamide moieties have demonstrated significant activity against M. tuberculosis. rsc.org

Fungal and Bacterial Enzymes: Derivatives have been tested against enzymes like glucosamine-6-phosphate synthase, which is crucial for the synthesis of fungal cell walls. nih.gov

Other Emerging Targets:

Cathepsin S (CTSS): Hybrids of 1H-imidazo[4,5-c]pyridine-4-carbonitrile have shown high activity against this enzyme, which is involved in autoimmune disorders. nih.gov

Methionyl-tRNA synthetase: This enzyme in Trypanosoma brucei, the parasite causing African trypanosomiasis, has been identified as a target for imidazopyridine derivatives. nih.gov

Viral Polymerases: Certain derivatives have shown activity against the RNA-dependent RNA polymerase of the Bovine Viral Diarrhea Virus (BVDV), a surrogate model for the Hepatitis C virus. nih.gov

Biological Target Therapeutic Area Example Derivative Activity Reference(s)
CDK2 CancerIC₅₀ = 21 nM (Compound 5b ) nih.gov
Src Family Kinases Cancer (Glioblastoma)Submicromolar inhibition nih.gov
PARP CancerIC₅₀ = 8.6 nM (Compound 9 ) nih.gov
Akt (Protein Kinase B) CancerPotent allosteric inhibition nih.govnih.gov
Mycobacterium tuberculosis Infectious DiseaseSignificant in vitro and in vivo activity rsc.org
Cathepsin S Autoimmune DisordersIC₅₀ = 25 nM (Compound 33 ) nih.gov

Integration with High-Throughput Screening for Efficient Lead Identification and Optimization

High-Throughput Screening (HTS) is a critical component of modern drug discovery, allowing for the rapid evaluation of large compound libraries against specific biological targets. The integration of HTS with the synthetic and computational strategies discussed above creates a powerful engine for identifying and optimizing novel drug candidates based on the 3H-imidazo[4,5-c]pyridine scaffold.

Hit Identification: HTS campaigns using libraries of diverse imidazopyridine derivatives are the starting point for discovering "hits"—compounds that show activity in a primary assay. nih.gov For example, a screening hit from an in-house library led to the discovery of potent BET inhibitors for neuropathic pain. acs.org

Lead Optimization: Following hit identification, a process of lead optimization begins. This involves iterative cycles of chemical synthesis and biological testing to improve potency, selectivity, and pharmacokinetic properties. acs.orgacs.org This process successfully transformed an initial imidazo[1,2-a]pyridine (B132010) amide hit into Q203, a clinical candidate for treating multi-drug-resistant tuberculosis. acs.org Similarly, optimization studies on an initial hit led to the discovery of ARQ 092, an orally bioavailable allosteric AKT inhibitor. nih.gov

Structure-Activity Relationship (SAR) Studies: HTS data is fundamental to establishing SAR, which describes how chemical structure relates to biological activity. By systematically modifying the scaffold at different positions (e.g., the 2, 3, 6, and 7-positions) and observing the impact on activity, researchers can build a detailed understanding to guide further optimization. strath.ac.uknih.govnih.gov This was critical in developing broad-spectrum anticancer agents by optimizing 4-(imidazol-5-yl)pyridine derivatives. strath.ac.uk

The synergy between novel synthesis, computational design, and high-throughput evaluation promises to unlock the full therapeutic potential of the 3H-imidazo[4,5-c]pyridin-7-amine scaffold, paving the way for the next generation of targeted medicines.

Q & A

Q. What are the standard synthetic protocols for preparing 3H-Imidazo[4,5-C]pyridin-7-amine and its derivatives?

The synthesis typically involves condensation reactions between pyridine precursors and amines. A general method includes reacting a pyridine derivative (e.g., 5-chloro-4-substituted-3-nitropyridin-2-amine) with aromatic aldehydes in methanol under reflux, followed by cyclization using Na₂S₂O₄ . Multi-step syntheses may involve nitration (KNO₃/H₂SO₄), reduction (H₂/Pd-C), and cyclization (Na₂S₂O₅ in DMF at 120°C), as demonstrated in SIRT1-activating compound synthesis .

Q. How is NMR spectroscopy applied in structural elucidation of imidazopyridine derivatives?

¹H and ¹³C NMR are critical for confirming regiochemistry. For example, aromatic protons in 3H-imidazo[4,5-b]pyridines show distinct shifts at δ 7.5–9.0 ppm, differentiating C-2 and C-7 substitution. Coupling constants validate fused-ring systems, with full spectral data often available in supplementary materials .

Q. What analytical techniques are essential for assessing purity and stability?

High-resolution mass spectrometry (HRMS) and HPLC are standard for purity validation. Physical properties like density (1.79 g/cm³ predicted) and melting points are determined via thermogravimetric analysis. Stability studies under varying pH and temperature conditions are recommended for derivatives intended for biological assays .

Advanced Research Questions

Q. How do DFT studies enhance the design of imidazopyridine-based therapeutics?

Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO/LUMO gaps) and charge distribution, guiding substituent selection. For aminoimidazodipyridines, electron-donating groups at C-7 improve charge transfer, optimizing bioactivity. Computational models also resolve regioselectivity conflicts in cyclization steps .

Q. What methodologies resolve contradictions in reported biological activities of imidazopyridines?

Comparative SAR studies and meta-analyses of kinase inhibition data are critical. For example, discrepancies in IC₅₀ values for CDK2 inhibitors may arise from assay conditions (e.g., ATP concentration). Validated enzymatic assays with standardized protocols (e.g., fluorescence polarization) are recommended .

Q. How are molecular docking and scaffold-hopping strategies used in drug design?

Scaffold-hopping modifies core structures (e.g., replacing purine with imidazopyridine) while retaining binding affinity. Docking studies with CDK2 (PDB: 1AQ1) reveal hydrogen bonding between the imidazopyridine core and Glu81/Lys89 residues. This approach identified derivatives with 10-fold higher selectivity over CYC202 .

Q. What synthetic strategies improve bioavailability of imidazopyridine kinase inhibitors?

Introducing solubilizing groups (e.g., dimethylaminoethoxy chains) enhances aqueous solubility. Prodrug formulations (e.g., phosphate esters) and PEGylation improve pharmacokinetics. For example, compound 20c (kinase inhibitor) showed 80% oral bioavailability in murine models due to optimized logP values .

Q. How are transition metal complexes of imidazopyridines synthesized for catalytic applications?

Rhenium(I) tricarbonyl complexes are prepared by reacting fac-[Re(CO)₃(deeb)]⁺ with imidazopyridine ligands (e.g., B2) in acetonitrile. Characterization via IR and X-ray crystallography confirms η²-coordination modes, with applications in photocatalysis and luminescent sensing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.